molecular formula C10H12F3NO2Si B2648047 3-(Difluoromethyl)-6-fluoro-5-trimethylsilylpyridine-2-carboxylic acid CAS No. 2248388-67-0

3-(Difluoromethyl)-6-fluoro-5-trimethylsilylpyridine-2-carboxylic acid

Cat. No.: B2648047
CAS No.: 2248388-67-0
M. Wt: 263.291
InChI Key: HTOYKLUQTPSPPB-UHFFFAOYSA-N
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Description

Difluoromethylated heterocyclic acid moieties are used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . These compounds are used in the fungicide market against various phytopathogens .


Synthesis Analysis

The synthesis of difluoromethylated heterocycles involves unique synthesis routes . For instance, the van Leusen pyrrole synthesis and the halogen dance reaction are used .


Molecular Structure Analysis

The molecular structure of these compounds often includes a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .


Chemical Reactions Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These processes have seen significant advances in recent years .

Mechanism of Action

While the specific mechanism of action for “3-(Difluoromethyl)-6-fluoro-5-trimethylsilylpyridine-2-carboxylic acid” is not available, similar compounds act as succinate dehydrogenase inhibitors . They are applied against various phytopathogens .

Safety and Hazards

Safety data sheets for similar compounds suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The field of difluoromethylation has seen significant advances in recent years . Future research may focus on further developing these processes and exploring their applications .

Properties

IUPAC Name

3-(difluoromethyl)-6-fluoro-5-trimethylsilylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2Si/c1-17(2,3)6-4-5(8(11)12)7(10(15)16)14-9(6)13/h4,8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOYKLUQTPSPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=C(C(=C1)C(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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